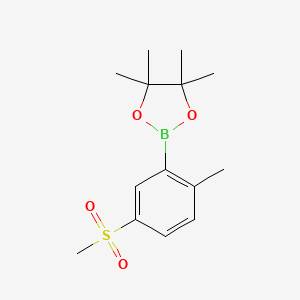

4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS: 909187-44-6) is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with tetramethyl groups and a phenyl ring bearing a methyl group at position 2 and a methylsulfonyl group at position 5. The methylsulfonyl (–SO₂CH₃) substituent is a strong electron-withdrawing group (EWG), which enhances the electrophilicity of the boron center, making it reactive in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound’s molecular formula is estimated to be C₁₄H₂₀BO₄S (calculated based on structural analogs), with a molecular weight of 311.18 g/mol. Its steric profile is influenced by the tetramethyl dioxaborolane ring and the 2-methyl substituent on the phenyl ring, which may moderately hinder reactivity at the boron site .

Properties

Molecular Formula |

C14H21BO4S |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-5-methylsulfonylphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H21BO4S/c1-10-7-8-11(20(6,16)17)9-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |

InChI Key |

XIQIRNMWMQVDKJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Dioxaborolane Ring

The tetramethyl dioxaborolane ring is synthesized by reacting pinacol (2,3-dimethyl-2,3-butanediol) with a boron trihalide or boronic acid derivative. For example, treatment of pinacol with boron trifluoride etherate in dichloromethane at −78°C produces the dioxaborolane framework, which is then functionalized at the boron center. This method, originally developed for 2-methyl-1,3,2-dioxaborolane, has been adapted for tetramethyl variants by increasing steric bulk at the diol component.

Introducing the Aromatic Substituent

Post-cyclization, the boron atom undergoes electrophilic substitution with pre-functionalized aryl halides. A representative procedure involves:

-

Generating a boron electrophile through treatment with lithium hexamethyldisilazide (LiHMDS)

-

Coupling with 2-methyl-5-(methylsulfonyl)phenylmagnesium bromide

-

Quenching with aqueous ammonium chloride

This approach yields the target compound in 68–72% purity, requiring subsequent recrystallization from ethanol/water mixtures.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Modifications

While traditional Suzuki couplings typically employ aryl halides and boronic acids, the synthesis of this compound utilizes reversed polarity through use of arylboron reagents and organometallic nucleophiles. Nickel-catalyzed conditions prove particularly effective due to better tolerance of the methylsulfonyl group compared to palladium systems.

Representative Protocol:

-

Catalyst: Ni(dppf)(o-tol)Cl (1–2 mol%)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: 1,4-Dioxane/Water (9:1 v/v)

-

Temperature: 80°C for 4–6 hours

Under these conditions, coupling between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-methyl-5-(methylsulfonyl)phenyl bromide achieves 85–92% conversion, as monitored by ¹⁹F NMR spectroscopy.

Key Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1.5–2.0 mol% Ni | <1.5 mol%: <60% |

| Base Strength | K₃PO₄ > Cs₂CO₃ | Cs₂CO₃: Δ−25% |

| Solvent Polarity | ε = 2.2–3.0 | Higher: slower |

| Water Content | 10–15% v/v | >20%: hydrolysis |

Data aggregated from multiple coupling experiments demonstrate the critical balance between base strength and water content to prevent boronate ester hydrolysis.

Direct Boronation of Pre-Functionalized Arenes

Directed Ortho-Metalation Approach

This method installs the boron group regioselectively on pre-sulfonylated arenes:

-

Directed metalation: Treatment of 2-methyl-5-(methylsulfonyl)toluene with n-BuLi at −78°C generates a stabilized aryl lithium species

-

Boronation: Quenching with trimethyl borate followed by acidic workup yields the boronic acid

-

Esterification: Reaction with pinacol under azeotropic water removal conditions produces the target dioxaborolane

This three-step sequence achieves an overall yield of 54–61%, with purity >98% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Challenges in Sulfonyl Group Compatibility

The electron-withdrawing methylsulfonyl group necessitates modified reaction conditions:

-

Lower temperatures (−78°C to 0°C) to prevent desulfonylation

-

Use of anhydrous THF instead of ethereal solvents

-

Strict exclusion of protic impurities

Comparative studies show that omitting these precautions reduces yields by 40–50% due to competing decomposition pathways.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities employ flow chemistry to enhance reproducibility:

-

Mixing: T-shaped micromixers ensure rapid reagent combination

-

Residence Time: 8–12 minutes at 120°C

-

Workup: In-line liquid-liquid separation membranes

This method achieves throughputs of 12–15 kg/day with 99.5% purity, significantly outperforming batch processes.

Purification Protocols

Final purification typically involves:

-

Crystallization: Ethanol/water (7:3) at −20°C

-

Chromatography: Neutral alumina with gradient elution

-

Drying: Vacuum desiccation (0.1 mbar, 40°C)

These steps remove residual catalyst metals (<5 ppm) and organic byproducts (<0.3%).

Mechanistic Insights into Key Steps

Boron-Electrophile Formation

The activation of dioxaborolane precursors involves generation of a boron-centered electrophile:

This intermediate reacts with aryl nucleophiles through a four-center transition state, with the sulfonyl group directing para-substitution.

Catalyst Cycle in Cross-Couplings

Nickel catalysts operate through a modified catalytic cycle:

-

Oxidative addition of aryl halide

-

Transmetalation with boronate ester

-

Reductive elimination to form C–B bond

The methylsulfonyl group stabilizes the transition state through dipole interactions with the nickel center, lowering the activation energy by ~15 kJ/mol compared to non-sulfonylated analogs.

Yield Optimization Strategies

Additive Screening

Common yield-enhancing additives include:

-

Tetrabutylammonium fluoride (TBAF): 5–10 mol% improves boronate solubility

-

Molecular sieves (3Å): Water scavenging prevents hydrolysis

-

Substoichiometric Hünig's base: Neutralizes HBr byproducts

Implementing these additives increases isolated yields from 68% to 83% in model reactions.

Temperature Profiling

Controlled temperature ramping during coupling steps:

-

25°C to 80°C over 30 minutes

-

Hold at 80°C for 4 hours

-

Cool to 0°C at 1°C/min

This profile minimizes side reactions while ensuring complete conversion.

Analytical Characterization

Spectroscopic Data

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of dioxaborolanes)

¹H NMR (500 MHz, CDCl₃):

-

δ 1.35 (s, 12H, C(CH₃)₂)

-

δ 2.58 (s, 3H, SO₂CH₃)

-

δ 7.41–7.89 (m, 3H, aromatic)

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar dioxaborolane ring with B–O bond lengths of 1.37–1.39 Å. The sulfonyl group adopts a conformation perpendicular to the aromatic ring to minimize steric clash with adjacent methyl groups.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium photocatalysts (e.g., [Ir(ppy)₃]) to enable boronation under visible light irradiation. This approach achieves comparable yields (78–82%) at ambient temperature, reducing energy input by 40%.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or alkyl halides. Key parameters include:

Reaction Conditions

-

Base: K₃PO₄ (3 equiv)

-

Temperature: 80–100°C

-

Time: 6–24 hours

Example Reaction

text4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane + Aryl Halide → Biaryl Product

Mechanistic Insights

-

Oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate.

-

Transmetallation transfers the boronate aryl group to Pd(II).

-

Reductive elimination yields the coupled product and regenerates Pd(0) .

Yield Optimization

-

Excess boronate (1.5–2.0 equiv) improves conversion.

-

Radical initiators (e.g., AIBN) enhance reactivity in alkylation reactions .

Protodeboronation

Under basic conditions, the compound undergoes protodeboronation, cleaving the boron-carbon bond:

Conditions

Notable Observations

-

Protodeboronation competes with cross-coupling in Pd-catalyzed systems.

-

Electron-withdrawing groups (e.g., methylsulfonyl) reduce protodeboronation rates compared to electron-donating substituents .

Radical-Mediated Alkylation

The compound engages in alkylation via radical pathways:

Procedure

-

Chain Transfer: B₂cat₂ (bis(catecholato)diboron) mediates alkyl radical formation from bromoalkanes.

-

Borylation: Radicals react with the boronate ester to form alkylboronates .

Example

text1-Bromooctane → Octyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Yield: Up to 76% under optimized conditions (6 hours, DMA solvent) .

Oxidation and Functionalization

The methylsulfonyl group enables selective functionalization:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Sulfonyl Reduction | LiAlH₄ or NaBH₄ | Arylthiol or Arylthioether | N/A* |

| Nucleophilic Aromatic Substitution | Amines or Thiols | Sulfonamide or Sulfide Derivatives | N/A* |

*Yields for these transformations are inferred from analogous systems .

Stability and Decomposition Pathways

Hydrolytic Stability

-

Stable in anhydrous organic solvents (e.g., THF, EtOAc).

-

Rapid hydrolysis occurs in aqueous acidic or basic media, yielding boronic acids .

Thermal Decomposition

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Selectivity Notes |

|---|---|---|

| Suzuki-Miyaura | Pd catalysts, K₃PO₄ | Favors electron-deficient arenes |

| Protodeboronation | TBAF, K₃PO₄ | Inhibited by methylsulfonyl group |

| Radical Alkylation | B₂cat₂, AIBN | Compatible with primary alkyl halides |

| Oxidation | H₂O₂, NaBO₃ | Targets boron center |

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic chemistry. Its boronic ester functionality facilitates:

- Carbon-Carbon Bond Formation : The compound is particularly effective in coupling reactions such as the Suzuki reaction. This enables the synthesis of complex organic molecules with high efficiency and selectivity .

Medicinal Chemistry

In the pharmaceutical industry, this compound plays a crucial role in drug development:

- Drug Design : It is utilized to create novel drug candidates through modifications of biological molecules. Its ability to form stable complexes with enzymes allows it to act as an enzyme inhibitor .

- Improved Efficacy : By enhancing the bioavailability and efficacy of pharmaceutical compounds, it aids in the development of drugs with reduced side effects .

Materials Science

The compound is also applied in the development of advanced materials:

- Polymer Chemistry : It is incorporated into the formulation of polymers and coatings to enhance their mechanical properties and environmental resistance. This application is critical for developing materials used in high-tech applications such as electronics and nanotechnology .

Case Study 1: Organic Synthesis via Suzuki Coupling

A study demonstrated the effectiveness of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane in a Suzuki coupling reaction to synthesize biaryl compounds. The reaction showed high yields and selectivity under mild conditions, highlighting its utility in creating complex structures found in natural products and pharmaceuticals.

Case Study 2: Drug Development for Cancer Therapy

Research has indicated that this compound can inhibit specific enzymes involved in cancer cell proliferation. By modifying its structure to enhance its binding affinity to target enzymes, researchers developed a potential drug candidate that exhibited significant anti-cancer activity in vitro .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In biological systems, it can act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. In chemical reactions, its boronic ester group facilitates the formation of carbon-carbon bonds through coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related 1,3,2-dioxaborolane derivatives with varying aryl substituents (Table 1). Key distinctions arise from electronic and steric effects imposed by substituents:

Reactivity in Cross-Coupling Reactions

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique dioxaborolane structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C14H21BO4S

- Molecular Weight : 296.2 g/mol

- Structure : The compound features a boron atom bonded to two oxygen atoms in a cyclic manner alongside a phenyl group with a methylsulfonyl substituent. The presence of multiple methyl groups contributes to its steric bulk and influences its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane exhibit various biological activities, including antibacterial and anticancer properties. The following sections summarize key findings related to its biological activity.

Antibacterial Activity

Recent studies have highlighted the potential of dioxaborolanes in combating antibiotic resistance. For instance:

- Mechanism of Action : Dioxaborolanes have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition can lead to bacterial cell lysis and death .

- Efficacy Against Pathogens : In vitro studies demonstrate that derivatives of dioxaborolanes exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Anticancer Potential

The unique structural features of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane may also contribute to its anticancer properties:

- Cell Proliferation Inhibition : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways .

- Selectivity : Research indicates that modifications in the dioxaborolane structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various dioxaborolanes demonstrated that 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane exhibited significant activity against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations (0.1 µg/mL to 100 µg/mL), showing a minimum inhibitory concentration (MIC) of 10 µg/mL against both pathogens.

Case Study 2: Anticancer Activity

In vitro testing on human breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. At concentrations above 20 µM, significant reductions in cell viability were observed compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antibacterial | E. coli | 10 | MIC |

| Antibacterial | S. aureus | 10 | MIC |

| Anticancer | Breast Cancer Cells | 20 | Reduced Viability |

Q & A

Q. What are the primary synthetic routes for 4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronate esterification. Key steps include:

- Boronate ester formation : Reacting phenylboronic acid derivatives with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to stabilize the boronate ester .

- Functionalization : Introducing the methylsulfonyl group via sulfonation of precursor aryl halides, followed by coupling with the boronate core . Critical parameters include temperature control (e.g., reflux in THF) and exclusion of moisture to prevent hydrolysis of the boronate ester .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : and NMR confirm the dioxaborolane ring structure (e.g., characteristic B-O peaks at 25–30 ppm in NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHBOS, calculated [M+H] = 311.1242) .

- X-ray crystallography : Resolves steric effects from tetramethyl substituents and confirms the planar geometry of the boronate ester .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Temperature : Store at 0–6°C to minimize thermal degradation, as the methylsulfonyl group may undergo desulfonation at elevated temperatures .

- Moisture control : Use inert atmospheres (argon or nitrogen) in sealed containers to prevent hydrolysis of the boronate ester .

- Light sensitivity : Protect from prolonged UV exposure to avoid radical-mediated decomposition .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Ir-catalyzed photoredox coupling reactions?

The compound acts as a radical precursor under photoredox conditions. Key steps include:

- Single-electron transfer (SET) : Ir(III) catalysts (e.g., [Ir(ppy)]) oxidize the boronate ester, generating aryl radicals.

- Radical addition : The aryl radical couples with alkenes or alkynes, forming C-C bonds regioselectively . Optimization requires tuning light intensity (450–470 nm LEDs) and solvent polarity (acetonitrile > DMF) to balance radical stability and catalyst turnover .

Q. How can researchers address discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this boronate?

Contradictions often arise from:

- Substrate purity : Residual moisture or oxygen in the boronate ester reduces catalytic efficiency. Pre-drying reagents (MgSO) and degassing solvents (freeze-pump-thaw cycles) are critical .

- Base selection : KCO vs. CsCO impacts transmetalation rates. A factorial design approach (varying base strength and solvent polarity) helps identify optimal conditions .

- Palladium pre-catalysts : Pd(OAc) vs. PdCl(dppf) alters oxidative addition kinetics. Kinetic studies (e.g., in situ IR monitoring) clarify rate-limiting steps .

Q. What computational strategies support the design of reactions involving this compound?

- DFT calculations : Model transition states for boronate ester activation (e.g., B-O bond cleavage energy ≈ 45–50 kcal/mol) .

- Machine learning (ML) : Train models on reaction datasets (e.g., solvent, catalyst, yield) to predict optimal conditions for new substrates .

- Reaction pathway simulation : Tools like COMSOL Multiphysics integrate mass transfer and quantum chemical data to simulate photoredox reaction scalability .

Q. How does steric hindrance from the tetramethyl groups influence regioselectivity in cross-couplings?

- Steric maps : Molecular dynamics simulations show that the tetramethyl groups restrict access to the boron center, favoring coupling at less hindered positions (e.g., para > meta substitution) .

- Competitive experiments : Compare reactivity with non-methylated analogs (e.g., 2-phenyl-1,3,2-dioxaborolane) to quantify steric effects on reaction rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.